molecular formula C16H18N4O4S2 B14934310 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B14934310
M. Wt: 394.5 g/mol
InChI Key: DATRJNDEWVGHMQ-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a benzothiazole and thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and thiadiazole derivatives. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction temperature and time can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzothiazole: A simpler benzothiazole derivative with different chemical properties.

    Benzothiazolone: Another benzothiazole derivative with a different functional group.

    Saccharin: A benzothiazole derivative known for its use as an artificial sweetener.

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its combined benzothiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H18N4O4S2/c1-10(2)9-14-18-19-16(25-14)17-13(21)7-8-20-15(22)11-5-3-4-6-12(11)26(20,23)24/h3-6,10H,7-9H2,1-2H3,(H,17,19,21)

InChI Key

DATRJNDEWVGHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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